molecular formula C11H14O3 B3387291 Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- CAS No. 80547-76-8

Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-

Cat. No.: B3387291
CAS No.: 80547-76-8
M. Wt: 194.23 g/mol
InChI Key: AAJMKJQJIZCONC-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-: is an organic compound with the molecular formula C11H14O3 . It is also known by other names such as 3,4-dimethoxy-5-methylphenyl ethanone . This compound is characterized by the presence of two methoxy groups and one methyl group attached to a phenyl ring, which is further connected to an ethanone group. It is a derivative of acetophenone and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with continuous monitoring of temperature and reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
  • Used as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations under the influence of catalysts and reagents. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but lacks the methyl group on the phenyl ring.

    Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Contains a hydroxyl group in addition to the methoxy groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxyl group and a methoxy group on the phenyl ring.

Uniqueness: Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and properties

Properties

IUPAC Name

1-(3,4-dimethoxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-9(8(2)12)6-10(13-3)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMKJQJIZCONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408151
Record name Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80547-76-8
Record name Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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